Oxalic acid dihydrate Oxalic acid dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14284878
InChI: InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2
SMILES:
Molecular Formula: C2H4O5
Molecular Weight: 108.05 g/mol

Oxalic acid dihydrate

CAS No.:

Cat. No.: VC14284878

Molecular Formula: C2H4O5

Molecular Weight: 108.05 g/mol

* For research use only. Not for human or veterinary use.

Oxalic acid dihydrate -

Specification

Molecular Formula C2H4O5
Molecular Weight 108.05 g/mol
IUPAC Name oxalic acid;hydrate
Standard InChI InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2
Standard InChI Key ZDYUUBIMAGBMPY-UHFFFAOYSA-N
Canonical SMILES C(=O)(C(=O)O)O.O

Introduction

Chemical and Physical Properties

Basic Physicochemical Characteristics

Oxalic acid dihydrate appears as white, odorless crystals with the following properties:

PropertyValueSource
Melting Point104–106°C
Density1.65 g·cm⁻³
Water Solubility (20°C)138 g·L⁻¹
pH (1M solution)~1.0
Enthalpy of Fusion (ΔH)370 J·g⁻¹

The compound dissociates in aqueous solutions to form hydrogen oxalate (HC₂O₄⁻) and oxalate (C₂O₄²⁻) ions, contributing to its acidity . Its dehydration above 100°C yields anhydrous oxalic acid, which exists in α and β polymorphic forms .

Crystal Structure and Hydrogen Bonding

X-ray diffraction studies reveal a layered structure where oxalic acid molecules form dimers via O–H···O hydrogen bonds (2.54–2.65 Å), while water molecules bridge adjacent layers through O–H···O interactions (2.76 Å) . This network is responsible for the material’s high mechanical anisotropy and negative thermal expansion along the b-axis .

Synthesis and Production

Industrial production involves two primary routes:

  • Oxidation of Carbohydrates: Glucose or sucrose is oxidized with nitric acid in the presence of vanadium pentoxide (V₂O₅) at 60–80°C, yielding oxalic acid dihydrate after crystallization .

  • Sodium Formate Method: Sodium formate is thermally decomposed at 400°C to form sodium oxalate, which is subsequently treated with calcium hydroxide and sulfuric acid to precipitate calcium oxalate. Acidification with HCl yields the final product .

Recent advancements focus on optimizing crystallization conditions to control particle size and morphology, which influence its ice-nucleating efficiency .

Industrial and Environmental Applications

Pharmaceutical and Chemical Industries

  • Antibiotic Purification: Acts as a precipitating agent in the synthesis of oxytetracycline and chloramphenicol .

  • Rare-Earth Processing: Forms insoluble oxalate complexes with lanthanides, enabling their separation from ores .

  • Textile Bleaching: Degrades lignin in wood pulp via redox reactions, achieving brightness levels >80% ISO .

Environmental Roles

  • Atmospheric Ice Nucleation: Oxalic acid dihydrate particles (0.03–0.8 μm) exhibit variable ice-nucleating activity, with ice-active fractions ranging from 0.1% to 22% at 244–228 K. Rapid crystallization from supersaturated droplets enhances activity compared to slowly grown crystals .

  • Wastewater Treatment: Precipitates calcium ions as calcium oxalate, reducing water hardness .

Mechanical and Thermal Behavior

Anomalous Mechanical Properties

DFT studies reveal that oxalic acid dihydrate and its anhydrous forms exhibit:

  • Negative Poisson’s Ratios (NPR): −0.05 to −0.12 along specific crystallographic directions .

  • Negative Linear Compressibility (NLC): Expansion along the a-axis under hydrostatic pressure up to 2 GPa .

PropertyOxalic Acid Dihydrateα-Anhydrousβ-Anhydrous
Bulk Modulus (GPa)15.214.813.9
Shear Modulus (GPa)6.36.15.8
Young’s Modulus (GPa)16.516.015.2

These anomalies arise from hinging motions in the hydrogen-bonded network, rather than the conventional wine-rack mechanism .

Phase Change Performance

Environmental Impact and Degradation

Oxalic acid dihydrate is biodegradable, with a predicted no-effect concentration (PNEC) of 0.162 mg·L⁻¹ in freshwater . In atmospheric aerosols, it contributes to cloud formation but may enhance radiative forcing via ice crystal nucleation .

Recent Research Advances

Pressure-Induced Phase Transitions

High-pressure XRD studies show reversible amorphization at 12 GPa, accompanied by proton disorder in hydrogen bonds .

Computational Modeling

DFT-based simulations predict a phase transition to a triclinic structure under uniaxial stress, with a 9% volume reduction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator